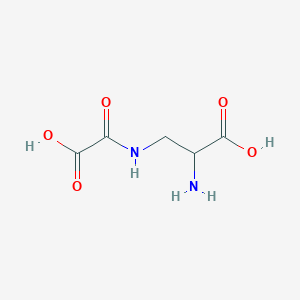

2-Amino-3-(carboxyformamido)propanoic acid

Descripción general

Descripción

L-2-Amino-3-(oxalylamino)propanoic acid is an alpha-amino acid.

Mecanismo De Acción

- HIF Signaling Pathway : Dencichin modulates the HIF pathway by preventing HIF degradation via PHD-2 inhibition. This pathway regulates genes related to angiogenesis, erythropoiesis, and glucose metabolism .

- TGF-β/Smad Signaling : In vivo studies suggest that Dencichin may regulate protein expression in the TGF-β/Smad signaling pathway, which is implicated in fibrosis and tissue repair .

Target of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Dencichin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit HIF-prolyl hydroxylase-2 (PHD-2) activity . This interaction plays a crucial role in the biochemical properties of Dencichin .

Cellular Effects

Dencichin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Dencichin significantly inhibits cell proliferation and extracellular matrix (ECM) proteins accumulation of HBZY-1 cells .

Molecular Mechanism

Dencichin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has intermolecular interactions with PHD-2 .

Temporal Effects in Laboratory Settings

The effects of Dencichin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Dencichin vary with different dosages in animal models .

Metabolic Pathways

Dencichin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Dencichin is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of Dencichin and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

2-Amino-3-(carboxyformamido)propanoic acid, commonly known as Dencichin, is a non-protein amino acid with significant biological implications. This compound, derived from Panax notoginseng, has been studied for its diverse biological activities, particularly in the fields of neuroscience, hematology, and cancer research.

- Molecular Formula : CHNO

- Molecular Weight : 176.128 g/mol

- Density : 1.6 ± 0.1 g/cm³

Dencichin's biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably, it has been shown to inhibit hypoxia-inducible factor prolyl hydroxylase-2 (PHD-2), which plays a crucial role in the regulation of oxygen homeostasis and cellular responses to hypoxia .

Interaction with Biological Targets

The compound's interaction with PHD-2 suggests potential therapeutic applications in conditions characterized by hypoxia, such as cancer. By inhibiting PHD-2, Dencichin may enhance the stability of hypoxia-inducible factors (HIFs), leading to increased expression of genes that promote angiogenesis and erythropoiesis .

Biological Applications

- Neuroscience : Dencichin has been identified as a neuroexcitotoxic agent that may influence neurotransmitter synthesis and modulate various biochemical pathways critical for neuronal function.

- Hematology : It has been recognized for its hemostatic properties, potentially increasing platelet counts and improving blood coagulation processes.

- Cancer Research : The compound's ability to inhibit PHD-2 makes it a candidate for cancer therapies aimed at enhancing tumor oxygenation and reducing tumor progression through angiogenic pathways .

Case Studies and Research Findings

A study investigated the effects of Dencichin on prostate-specific membrane antigen (PSMA)-targeted radioligands. It was found that replacing certain amino acids in these ligands with Dencichin could maintain binding affinity while minimizing off-target effects in normal tissues such as kidneys and salivary glands . This suggests that Dencichin may play a role in developing targeted cancer therapies that reduce systemic toxicity.

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHNO | Inhibits PHD-2; derived from Panax notoginseng |

| 2-Amino-3-Hydroxypropanoic Acid | CHNO | Hydroxyl group enhances solubility |

| L-Serine | CHNO | Essential amino acid; involved in protein synthesis |

Aplicaciones Científicas De Investigación

Neuroscience

Dencichin has been identified as a neuroexcitotoxic agent that influences neurotransmitter synthesis and modulates biochemical pathways critical for neuronal function. Research indicates that it may enhance synaptic plasticity and neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

Hematology

In hematology, Dencichin has demonstrated hemostatic properties, notably increasing platelet counts and improving blood coagulation processes. This makes it a candidate for treating conditions associated with thrombocytopenia or other bleeding disorders.

Cancer Research

Dencichin's ability to inhibit hypoxia-inducible factor prolyl hydroxylase-2 (PHD-2) positions it as a promising candidate in cancer therapies. By stabilizing hypoxia-inducible factors (HIFs), it enhances the expression of genes that promote angiogenesis and erythropoiesis, potentially improving tumor oxygenation and reducing tumor progression .

Animal Nutrition

Dencichin is utilized in animal feed additives to promote growth and health in livestock. Its incorporation into animal diets has been shown to improve nutrient absorption and overall animal performance .

Agriculture

In agriculture, Dencichin is used in fertilizers due to its ability to enhance plant growth and crop yield. Its application can lead to improved nutrient uptake in plants, contributing to higher agricultural productivity .

Targeted Cancer Therapies

A study investigated the effects of Dencichin on prostate-specific membrane antigen (PSMA)-targeted radioligands. The findings suggested that substituting certain amino acids in these ligands with Dencichin maintained binding affinity while minimizing off-target effects, such as toxicity to kidneys and salivary glands. This highlights its potential role in developing more effective cancer therapies.

Antimicrobial Activity

Research has demonstrated that Dencichin exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Such properties indicate its potential use in developing new antibiotics or antimicrobial agents .

Future Research Directions

Future research on Dencichin could focus on:

- Structural modifications to enhance biological activity.

- Investigating its mechanism of action within various biological pathways.

- Developing efficient synthetic methods for large-scale production.

- Exploring its interactions with other biomolecules to identify additional therapeutic applications .

Propiedades

IUPAC Name |

2-amino-3-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQFPMRODQIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896910 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7554-90-7, 5302-45-4 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENCICHIN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 °C | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.